Methyl 4-carbonochloridoylcubane-1-carboxylate
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Overview
Description
Methyl 4-carbonochloridoylcubane-1-carboxylate is a unique organic compound characterized by its cubane structure. Cubane is a hydrocarbon with a cubic arrangement of carbon atoms, which imparts significant strain and unique reactivity to the molecule. The presence of the ester and carbonochloridoyl groups further enhances its chemical properties, making it an interesting subject for research in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-carbonochloridoylcubane-1-carboxylate typically involves multiple steps, starting from simpler cubane derivatives. One common approach is the chlorination of cubane-1-carboxylic acid, followed by esterification to introduce the methyl ester group. The reaction conditions often require the use of chlorinating agents like thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂, and the esterification can be achieved using methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial applications. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-carbonochloridoylcubane-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The carbonochloridoyl group can be replaced by other nucleophiles, such as amines or alcohols, to form amides or esters.
Reduction Reactions: The carbonochloridoyl group can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride (LiAlH₄).
Oxidation Reactions: The cubane core can be oxidized under harsh conditions, although this is less common due to the stability of the cubane structure.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or alcohols, often in the presence of a base such as triethylamine.
Reduction: Reducing agents like LiAlH₄ or sodium borohydride (NaBH₄).
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Major Products
Substitution: Amides or esters, depending on the nucleophile used.
Reduction: Hydroxyl derivatives.
Oxidation: Various oxidized products, depending on the reaction conditions.
Scientific Research Applications
Methyl 4-carbonochloridoylcubane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing other cubane derivatives, which are of interest due to their unique structural properties.
Medicine: Research into its potential as a scaffold for developing new pharmaceuticals.
Industry: Limited applications, but its unique properties make it a subject of interest for materials science and nanotechnology.
Mechanism of Action
The mechanism of action of Methyl 4-carbonochloridoylcubane-1-carboxylate is not well-studied, but its reactivity is largely influenced by the strain in the cubane structure and the presence of reactive functional groups. The carbonochloridoyl group can participate in nucleophilic substitution reactions, while the ester group can undergo hydrolysis or transesterification.
Comparison with Similar Compounds
Similar Compounds
Cubane-1-carboxylic acid: Lacks the ester and carbonochloridoyl groups, making it less reactive.
Methyl cubane-1-carboxylate: Similar ester functionality but lacks the carbonochloridoyl group.
4-Chlorocubane-1-carboxylic acid: Contains the carbonochloridoyl group but lacks the ester functionality.
Uniqueness
Methyl 4-carbonochloridoylcubane-1-carboxylate is unique due to the combination of the cubane core, ester group, and carbonochloridoyl group
Properties
IUPAC Name |
methyl 4-carbonochloridoylcubane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClO3/c1-15-9(14)11-5-2-6(11)4-7(11)3(5)10(2,4)8(12)13/h2-7H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTAGIQAUVGTSKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12C3C4C1C5C2C3C45C(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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